

# ortataxel chemical synthesis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ortataxel

CAS No.: 186348-23-2

Cat. No.: S548182

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## Ortataxel at a Glance

The table below summarizes the core characteristics of **ortataxel**:

Feature	Description
Classification	Third-generation taxoid [1]
Source Material	Semisynthetic derivative from <b>14<math>\beta</math>-Hydroxy-10-deacetylbaccatin III (14<math>\beta</math>-OH-DAB)</b> , isolated from <i>Taxus wallichiana</i> [1].
Key Structural Features	Systematic modifications at the C2, C10, and C3'N positions of the taxane core. A key feature is an <b>isobutenyl or isobutyl group at the C3' position</b> instead of a phenyl group [2] [1].
Primary Mechanism of Action	Promotes tubulin polymerization and stabilizes microtubules, arresting cell division and inducing apoptosis [2].
Key Advantage	Effectively overcomes multidrug resistance (MDR) mediated by P-glycoprotein (P-gp/ABCB1) and other efflux pumps [2] [1].

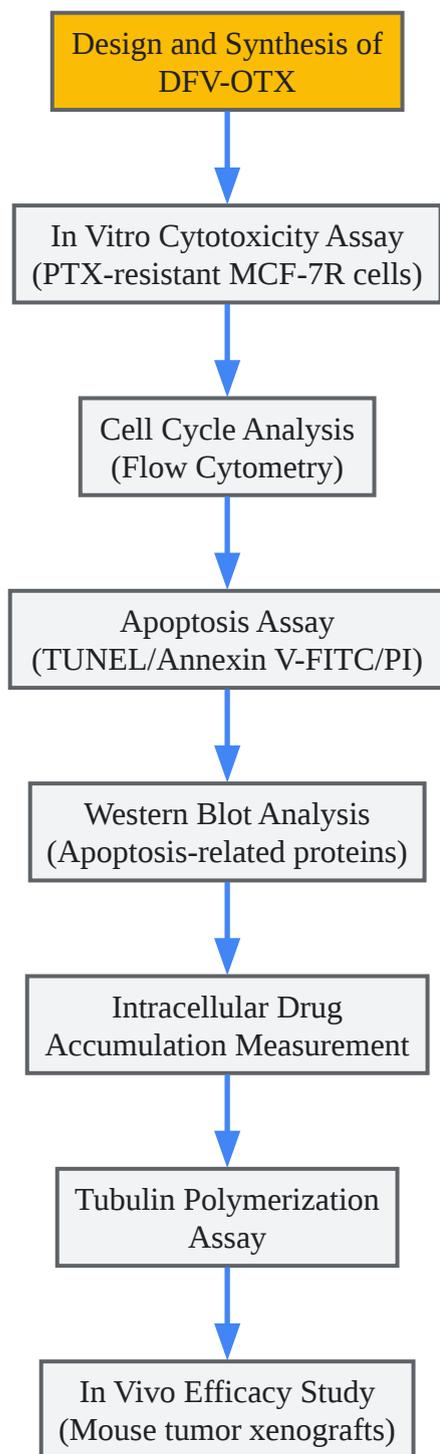
## Key Developments and Related Analogues

Research has led to the development of novel **ortataxel** analogues with improved properties:

- **3'-Difluorovinyl-ortataxel (DFV-OTX)**: This analogue was designed by introducing a **difluorovinyl group** to block metabolic hydroxylation by the CYP 3A4 enzyme, which was identified as a susceptibility of the parent compound [2]. Studies show DFV-OTX exhibits **significantly stronger cytotoxicity** against paclitaxel-resistant breast cancer cells (MCF-7R) compared to paclitaxel and other third-generation taxanes [2].
- **Solid-State Forms**: Several patents detail the preparation of specific **crystalline forms** of **ortataxel** (e.g., Form I) and solvates. These forms are characterized by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), and are important for ensuring the stability and manufacturability of the active pharmaceutical ingredient (API) [3] [4].

## Experimental Insights from DFV-OTX Research

The following diagram outlines the key experimental workflow used to validate the efficacy and mechanism of the **ortataxel** analogue, DFV-OTX [2]:



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*Experimental workflow for evaluating DFV-OTX efficacy and mechanism [2].*

Key experimental findings for DFV-OTX include [2]:

- **Cytotoxicity:** DFV-OTX exhibited an **IC50 value below 5 nM** in highly paclitaxel-resistant MCF-7R cells, demonstrating superior potency.
- **Cell Cycle & Apoptosis:** Treatment induced **G2/M phase arrest** and significantly increased apoptosis, confirmed by TUNEL assay and Annexin V/PI staining.
- **Mechanism Confirmation:** Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). It also induced strong **phosphorylation of H2A.X**, indicating DNA damage.
- **Overcoming Resistance:** DFV-OTX was **not a substrate for P-glycoprotein (P-gp)**, allowing for high intracellular accumulation even in P-gp-overexpressing resistant cells.

## Summary for Researchers

**Ortataxel** represents a significant evolution in taxane therapy, specifically engineered to combat multidrug-resistant cancers. Its development from 14 $\beta$ -OH-DAB and the creation of analogues like DFV-OTX highlight successful structure-based drug design strategies.

For ongoing research, the following areas may be of interest:

- Exploring the **full synthetic route** from 14 $\beta$ -OH-DAB, which likely involves a  $\beta$ -lactam coupling process similar to other next-generation taxoids [1].
- Investigating the **detailed crystalline structures** of the various solid forms for formulation development [3] [4].
- Further elucidating its efficacy against cancer stem cells (CSCs) and its performance in tumor-targeted drug delivery systems [1].

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To cite this document: Smolecule. [ortataxel chemical synthesis]. Smolecule, [2026]. [Online PDF].

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